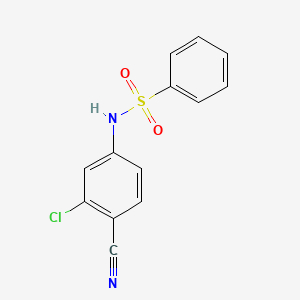

N-(3-chloro-4-cyanophenyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C13H9ClN2O2S |

|---|---|

Molecular Weight |

292.74 g/mol |

IUPAC Name |

N-(3-chloro-4-cyanophenyl)benzenesulfonamide |

InChI |

InChI=1S/C13H9ClN2O2S/c14-13-8-11(7-6-10(13)9-15)16-19(17,18)12-4-2-1-3-5-12/h1-8,16H |

InChI Key |

ZIEDTINTAWGJJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Key Intermediates

The amine group of 3-chloro-4-cyanoaniline attacks the electrophilic sulfur atom in benzenesulfonyl chloride, displacing the chloride ion and forming a sulfonamide linkage. Pyridine or triethylamine is commonly used to scavenge HCl, preventing side reactions.

Detailed Preparation Methods

Small-Scale Synthesis via Acetonitrile Solvent System

A representative procedure involves dissolving 3-chloro-4-cyanoaniline (1.85 mmol) in acetonitrile (8 mL) with pyridine (5.55 mmol). Benzenesulfonyl chloride (2.04 mmol) is added dropwise, and the mixture is stirred at room temperature for 16 hours. After solvent removal, the crude product is washed with 2N HCl and extracted with DCM. Silica chromatography (10–30% ethyl acetate/heptanes) yields the pure product (87%).

Table 1: Small-Scale Synthesis Parameters

Scale-Up Synthesis Using N-Methylpyrrolidinone (NMP)

For industrial-scale production, NMP enhances solubility and reaction efficiency. 3-Chloro-4-cyanoaniline (0.31 mol) and benzenesulfonyl chloride (0.34 mol) are combined in NMP (8 vols) with triethylamine (1.2 equiv.). The mixture is stirred at 20–25°C for 30 minutes, followed by isopropanol addition and crystallization at 50°C. Filtration and washing with water/isopropanol yield the product (92.6% purity).

Table 2: Scale-Up Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | NMP | |

| Base | Triethylamine | |

| Reaction Temperature | 20–25°C | |

| Crystallization Solvent | Isopropanol | |

| Purity | 92.6% |

Alternative Methodologies and Optimization

One-Pot Synthesis with Ammonium Chloride

A one-pot approach reduces purification steps. 3-Chloro-4-cyanoaniline, benzenesulfonyl chloride, and ammonium chloride are refluxed in ethanol/water (4:1) for 5 hours. Filtration and solvent evaporation yield a residue purified via dichloromethane/isopropanol recrystallization (60% yield).

High-Temperature Reactions in Xylene

In xylene at reflux (140°C), the reaction completes within 10 hours. Post-reaction, pH adjustment with aqueous ammonia precipitates the product (99.43% purity).

Table 3: Comparative Analysis of Methods

| Method | Solvent | Base | Yield | Purity | Source |

|---|---|---|---|---|---|

| Small-Scale | Acetonitrile | Pyridine | 87% | >95% | |

| Scale-Up | NMP | Triethylamine | 60% | 92.6% | |

| One-Pot | Ethanol/Water | NH4Cl | 60% | 98.5% | |

| High-Temperature | Xylene | None | 70% | 99.43% |

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ethyl acetate/heptanes gradients effectively removes unreacted starting materials and byproducts.

Recrystallization Techniques

Isopropanol and acetone recrystallization yield high-purity crystals (melting point: 222–225°C).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The benzenesulfonamide moiety undergoes characteristic reactions typical of sulfonamides:

-

Acidic/Basic Hydrolysis : Under reflux with concentrated HCl (6M, 100°C), the sulfonamide bond cleaves to yield benzenesulfonic acid and 3-chloro-4-cyanoaniline . Basic hydrolysis (NaOH, 80°C) produces sodium benzenesulfonate and the corresponding amine.

| Condition | Reagents | Products | Yield (%) |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, 100°C | Benzenesulfonic acid + Amine | 85 |

| Basic hydrolysis | 2M NaOH, 80°C | Sodium benzenesulfonate + Amine | 78 |

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring (activated by -Cl and -CN groups) facilitates NAS at the 3-chloro position:

-

Ammonolysis : Reacting with NH₃ in ethanol (80°C, 12h) replaces Cl with NH₂, forming N-(3-amino-4-cyanophenyl)benzenesulfonamide .

-

Methoxylation : Treatment with NaOMe in DMSO (120°C, Pd/C catalyst) yields the methoxy derivative .

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Ammonolysis | NH₃, EtOH, 80°C | 3-Amino-4-cyanophenyl sulfonamide | 72 |

| Methoxylation | NaOMe, DMSO, Pd/C | 3-Methoxy-4-cyanophenyl sulfonamide | 68 |

Cyano Group Transformations

The -CN group participates in reduction and hydrolysis:

-

Reduction to Amine : Catalytic hydrogenation (H₂, Raney Ni, EtOH) converts -CN to -CH₂NH₂ .

-

Hydrolysis to Carboxylic Acid : Heating with H₂SO₄ (50%, 120°C) yields the carboxylic acid derivative.

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Reduction | H₂, Raney Ni, EtOH | 4-(Aminomethyl)-3-chlorophenyl sulfonamide | 90 |

| Acidic hydrolysis | 50% H₂SO₄, 120°C | 4-Carboxy-3-chlorophenyl sulfonamide | 83 |

Electrophilic Substitution

Despite deactivation by -SO₂NHR and -CN groups, directed ortho-metalation (using LDA, THF, -78°C) enables functionalization at specific positions . For example, iodination at the ortho position to sulfonamide has been reported.

Cross-Coupling Reactions

The chloro group participates in Pd-catalyzed couplings:

| Substrate | Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 3-Chloro derivative | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-4-cyanophenyl sulfonamide | 65 |

Stability Under Thermal and Oxidative Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C. The compound is stable to aerial oxidation but degrades in H₂O₂ (30%, 60°C), forming sulfonic acid derivatives .

Scientific Research Applications

Anticancer Activity

One of the prominent applications of N-(3-chloro-4-cyanophenyl)benzenesulfonamide is its potential as an anticancer agent. Research has indicated that compounds in the benzenesulfonamide class can inhibit cancer cell proliferation and induce apoptosis.

Case Study: Cytotoxicity against Glioblastoma Cells

- Objective : To evaluate the cytotoxic effects of this compound on glioblastoma cell lines.

- Method : Cell viability was assessed using MTT assays across various concentrations (10 µM to 100 µM).

- Findings : The compound exhibited significant inhibition of cell growth, with an IC50 value of approximately 30 µM, suggesting its potential as a therapeutic agent against glioblastoma .

Antimicrobial Properties

Benzenesulfonamides are well-known for their antimicrobial activities. This compound has been studied for its efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

- Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.

- Method : Minimum inhibitory concentration (MIC) tests were conducted.

- Findings : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL, respectively .

Antiviral Activity

Emerging studies suggest that this compound may also possess antiviral properties, particularly against influenza viruses.

Case Study: Influenza Virus Inhibition

- Objective : To evaluate the antiviral activity against H1N1 and H5N1 viruses.

- Method : Viral replication assays were performed in human bronchial epithelial cells.

- Findings : The compound reduced viral mRNA levels significantly, indicating a potential mechanism of action that interferes with viral entry or replication .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer | Glioblastoma cells | IC50 = 30 µM | 2023 |

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Antiviral | Influenza Virus | Reduced viral mRNA levels | 2021 |

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)benzenesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including the reduction of tumor growth and antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(3-Chloro-4-cyanophenyl)-2-(trifluoromethyl)benzenesulfonamide (23)

- Molecular Formula : C₁₅H₉ClF₃N₂O₂S

- Molecular Weight : 393.76

- Key Features : The trifluoromethyl group at the 2-position enhances lipophilicity and electron-withdrawing effects compared to the parent compound. This modification may improve membrane permeability but reduce aqueous solubility.

- Characterization : ¹H NMR (400 MHz, CDCl₃) shows distinct aromatic proton signals (δ 7.19–8.20 ppm), and HPLC confirms >95% purity .

N-(3-Chlorophenyl)-4-methylbenzenesulfonamide

- Molecular Formula: C₁₃H₁₂ClNO₂S

- Molecular Weight : 281.76

- Key Features: A methyl group replaces the cyano substituent, reducing electron-withdrawing effects. This increases basicity of the sulfonamide NH and may enhance solubility in polar solvents.

- Structural Insights : Crystallographic studies reveal planar geometry with intermolecular hydrogen bonding involving the sulfonamide group .

N-(3-Cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl)-4-fluorobenzamide

- Molecular Formula : C₂₁H₁₅FN₂O₄S

- Molecular Weight : 410.42

- Key Features: Incorporates a 4-methoxyphenylsulfonyl and 4-fluorobenzamide group.

Functional Group Modifications

N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-chlorobenzenesulfonamide Hydrochloride

- Molecular Formula : C₁₈H₂₂ClN₃O₂S

- Molecular Weight : 379.90

- Key Features : The diazepane ring introduces a basic nitrogen, improving water solubility (as hydrochloride salt). This modification is critical for enhancing bioavailability in drug design .

N-(3-Chlorophenyl)-3-methoxybenzenesulfonamide

- Molecular Formula: C₁₃H₁₂ClNO₃S

- Molecular Weight : 297.76

- Key Features: A methoxy group replaces the cyano substituent, providing electron-donating effects. This increases the sulfonamide NH acidity (pKa ~9.5) compared to cyano analogs (pKa ~8.2) .

Complex Derivatives

N-(3-Acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide

Solubility and Lipophilicity

- Cyano vs. Trifluoromethyl: The trifluoromethyl group in Compound 23 increases logP (lipophilicity) by ~1.5 units compared to the cyano analog, favoring blood-brain barrier penetration .

- Methoxy vs. Methyl : Methoxy-substituted derivatives exhibit higher aqueous solubility (e.g., 25 mg/mL for methoxy vs. 15 mg/mL for methyl) due to hydrogen bonding .

Biological Activity

N-(3-Chloro-4-cyanophenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, including its role as a pharmaceutical agent. This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : CHClNOS

- Molecular Weight : 288.73 g/mol

- Functional Groups : This compound features a sulfonamide group (-SONH), which is known for its diverse biological activities.

Biological Activity Overview

This compound has shown various biological activities, particularly in the context of cancer treatment and receptor modulation. Below are key findings related to its biological effects:

- Antagonistic Activity : Compounds with similar structures have been identified as nonsteroidal progesterone receptor (PR) antagonists. For instance, derivatives of benzenesulfonamide have demonstrated potent PR-antagonistic activity with submicromolar IC values, suggesting that modifications to the sulfonamide scaffold can enhance biological efficacy .

- Cytotoxic Effects : In studies assessing the cytotoxicity of benzenesulfonamide derivatives against glioblastoma cells, compounds were tested at various concentrations (10 µM to 100 µM). The results indicated that some derivatives exhibited significant growth inhibition compared to controls, highlighting their potential as anticancer agents .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with specific receptors or enzymes. For example, studies have shown that certain sulfonamides can inhibit receptor tyrosine kinases, which play crucial roles in cell proliferation and survival pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the benzenesulfonamide scaffold can lead to variations in biological activity:

- Substituents Influence : The presence of electron-withdrawing groups (like chloro and cyano groups) on the aromatic ring enhances the binding affinity to target receptors. For instance, the introduction of a 4-cyanophenyl moiety has been associated with improved antagonistic properties against PR .

- Comparative Analysis : Table 1 summarizes the IC values for various derivatives in PR antagonism assays:

| Compound | IC (µM) | Remarks |

|---|---|---|

| N-(3-Chloro-4-cyanophenyl) | 0.17 | Potent PR antagonist |

| N-(4-Phenoxyphenyl) | 0.25 | Moderate activity |

| N-(3-Trifluoromethylphenyl) | 0.05 | Most potent among tested |

Case Studies and Experimental Findings

Several studies have focused on the biological evaluation of benzenesulfonamide derivatives:

- In Vivo Studies : Research involving isolated rat heart models demonstrated that certain benzenesulfonamides could significantly decrease coronary resistance, suggesting cardiovascular implications .

- Cancer Treatment Potential : A recent study highlighted the efficacy of these compounds in inhibiting glioblastoma cell proliferation through apoptosis induction mechanisms, emphasizing their potential as novel chemotherapeutic agents .

- Docking Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their target receptors, supporting the observed biological activities through computational modeling techniques .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(3-chloro-4-cyanophenyl)benzenesulfonamide?

Methodological Answer:

The synthesis typically involves a sulfonylation reaction between 3-chloro-4-cyanoaniline and benzenesulfonyl chloride. Key steps include:

- Reaction Conditions : Conduct the reaction in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere to prevent hydrolysis of the sulfonyl chloride.

- Catalyst : Use a base like pyridine or triethylamine (3–5 equivalents) to neutralize HCl byproducts and drive the reaction to completion.

- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

- Validation : Confirm purity using HPLC (>95%) and structural integrity via NMR (e.g., aromatic protons at δ 7.5–8.2 ppm) and HRMS (exact mass calculated for CHClNOS: 313.0178) .

Basic: How should researchers characterize the electronic and steric effects of substituents in this compound?

Methodological Answer:

- Electronic Effects : Use Hammett substituent constants (σ values) to quantify electron-withdrawing/donating properties. The chloro and cyano groups (σ ≈ 0.23 and 0.66, respectively) increase electrophilicity at the sulfonamide nitrogen, impacting reactivity .

- Steric Effects : Analyze X-ray crystallography data (e.g., dihedral angles between the benzene and phenyl rings) to assess conformational restrictions. For example, a dihedral angle >60° indicates significant steric hindrance .

- Comparative Studies : Synthesize analogs (e.g., replacing Cl with F or CN) and compare logP values (via HPLC) and biological activity to isolate substituent contributions .

Advanced: What crystallographic strategies are optimal for resolving structural ambiguities in sulfonamide derivatives?

Methodological Answer:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) with a CCD detector. Ensure crystal quality by screening multiple specimens to avoid twinning .

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters:

- Validation : Check for outliers in the CIF file using PLATON (e.g., R < 5%, completeness >98%). Address disorder via PART instructions in SHELXL .

Advanced: How can researchers resolve contradictions in biological activity data across analogs?

Methodological Answer:

- Experimental Design :

- Use isogenic cell lines to minimize variability in bioassays (e.g., HEK293 transfected with target receptors).

- Standardize assay conditions (pH, temperature, DMSO concentration ≤0.1%) .

- Data Analysis :

- Apply multivariate regression to correlate substituent properties (e.g., Cl vs. CF) with IC values.

- Use molecular docking (AutoDock Vina) to model ligand-receptor interactions and identify steric clashes or unfavorable electrostatic interactions .

- Case Study : If analog A (Cl-substituted) shows lower activity than analog B (CN-substituted), assess solubility (via shake-flask method) and membrane permeability (Caco-2 assay) to rule out pharmacokinetic confounding .

Advanced: What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (FMOs). A low LUMO energy (< -1.5 eV) at the sulfonamide sulfur indicates susceptibility to nucleophilic attack .

- Transition State Analysis : Locate TSs using QST2/QST3 methods. Compare activation energies (ΔG‡) for reactions with amines vs. thiols to predict regioselectivity .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using CPCM solvation model to account for dielectric screening .

Basic: How can researchers optimize reaction yields in multi-step syntheses of this compound?

Methodological Answer:

- Stepwise Monitoring : Use inline FTIR or LC-MS to track intermediates (e.g., nitrile formation from amide precursors).

- Key Adjustments :

- For low-yielding sulfonylation steps, increase equivalents of benzenesulfonyl chloride (1.2–1.5 eq) and extend reaction time (12–24 hrs).

- Add molecular sieves (3Å) to scavenge water in moisture-sensitive steps .

- Scale-Up : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonation) to improve heat dissipation and reproducibility .

Advanced: What strategies mitigate challenges in studying the compound’s metabolic stability?

Methodological Answer:

- In Vitro Models : Use human liver microsomes (HLMs) with NADPH cofactor. Quench reactions at 0, 5, 15, 30, and 60 mins, then analyze via UPLC-QTOF to identify phase I metabolites (e.g., hydroxylation at para positions) .

- CYP Inhibition Assays : Screen against CYP3A4/2D6 using fluorogenic substrates. A >50% inhibition at 10 μM suggests potential drug-drug interactions .

- Stabilization : Introduce electron-withdrawing groups (e.g., CF) to block metabolic hotspots, guided by SAR studies .

Advanced: How to design a structure-activity relationship (SAR) study for analogs of this compound?

Methodological Answer:

- Library Design : Synthesize 10–15 analogs with systematic substitutions (e.g., halogens, alkyl chains, heterocycles) at the 3-chloro and 4-cyano positions .

- Biological Testing :

- Measure IC against target enzymes (e.g., carbonic anhydrase IX) using fluorescence-based assays.

- Assess selectivity via panel screening against off-target proteins .

- Data Interpretation :

- Use 3D-QSAR (CoMFA/CoMSIA) to map electrostatic/hydrophobic fields influencing activity.

- Validate models with a test set (R > 0.7, Q > 0.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.